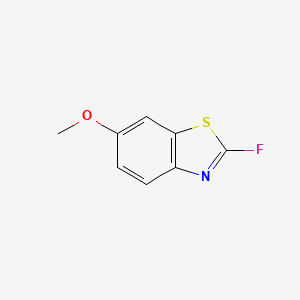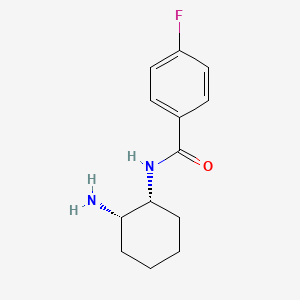
シス-N-(2-アミノシクロヘキシル)-4-フルオロベンズアミド
説明
科学的研究の応用
シス-N-(2-アミノシクロヘキシル)-4-フルオロベンズアミドの具体的な用途は、主に医療研究の文脈で、特に抗けいれん薬としての可能性について記述されています。この用途に関する詳細を以下に示します。
医療用途:抗けいれん薬
シス-N-(2-アミノシクロヘキシル)-4-フルオロベンズアミド:は、抗けいれん作用を持つ可能性のある化合物として特定されています。この用途は、中枢神経系(CNS)のけいれんの治療と予防において重要です。この化合物はこの点での有効性が認められ、特許を取得しており、医療研究における有望性と治療上の可能性を示しています .
作用機序
Target of Action
It’s structurally similar compound, cis-n-boc-1,2-cyclohexanediamine, is known .
Mode of Action
It is suggested that it may play a role in preventing or treating central nervous system (cns) seizures .
Result of Action
It is suggested that it may have a role in preventing or treating cns seizures .
生化学分析
Biochemical Properties
cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA receptors, enhancing their inhibitory effects on neuronal activity . Additionally, it binds to certain ion channels, modulating their activity and influencing cellular excitability .
Cellular Effects
The effects of cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and potential anticonvulsant effects . Furthermore, it has been observed to modulate the expression of genes involved in neurotransmitter synthesis and release, thereby influencing overall neuronal function .
Molecular Mechanism
At the molecular level, cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their inhibitory effects on neuronal activity . Additionally, it interacts with ion channels, modulating their activity and influencing cellular excitability . These interactions lead to changes in gene expression, particularly those involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide have been observed to change over time. The compound is relatively stable, but its effects can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that it can lead to sustained changes in neuronal function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide vary with different dosages in animal models. At low doses, it has been shown to have anticonvulsant effects without significant toxicity . At higher doses, it can lead to adverse effects, including sedation and motor impairment . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys . The compound can influence metabolic flux and metabolite levels, particularly those involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in the central nervous system, where it exerts its primary effects .
Subcellular Localization
The subcellular localization of cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide is crucial for its activity. It is primarily localized in the synaptic cleft, where it interacts with GABA receptors and ion channels . Post-translational modifications and targeting signals direct it to specific compartments within neurons, enhancing its efficacy .
特性
IUPAC Name |
N-[(1R,2S)-2-aminocyclohexyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h5-8,11-12H,1-4,15H2,(H,16,17)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVUMMVGKYPBP-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




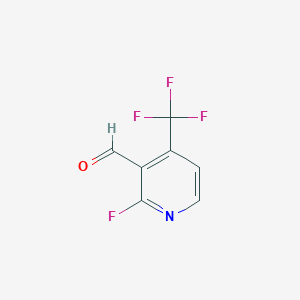
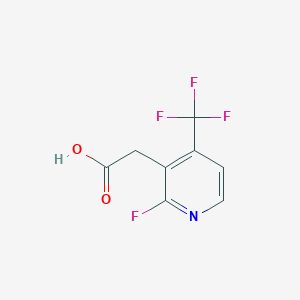



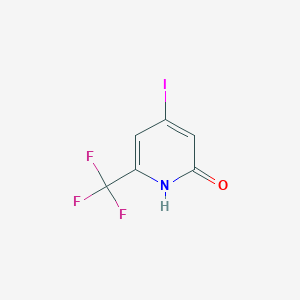
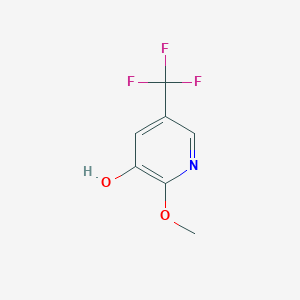
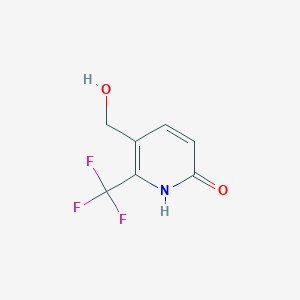
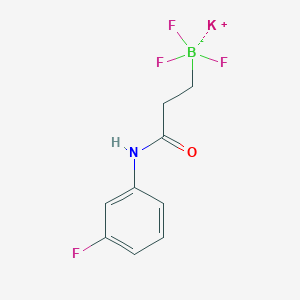

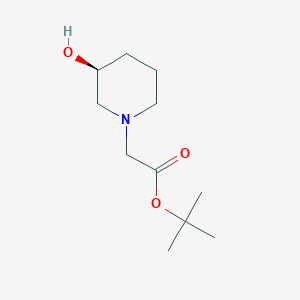
![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)
